molecular formula C15H10O3 B183609 7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 6468-96-8

7-hydroxy-3-phenyl-2H-chromen-2-one

Cat. No.: B183609
CAS No.: 6468-96-8
M. Wt: 238.24 g/mol
InChI Key: RIPZCQZTVDNJHQ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-phenyl-2H-chromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is found in many plants, particularly in the Apiaceae family. This compound is known for its fluorescent properties and has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as zeolites .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Hydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-3-phenyl-2H-chromen-2-one stands out due to its balanced profile of biological activities and its widespread availability in nature. Its fluorescent properties also make it a valuable tool in various analytical applications .

Properties

IUPAC Name

7-hydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPZCQZTVDNJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419831
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6468-96-8
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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